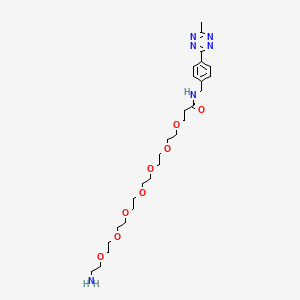

Methyltetrazine-amino-PEG7-amine

Description

Evolution of Bioorthogonal Ligation Strategies in Chemical Biology

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgbritannica.com This field was born out of the need to study biomolecules like glycans, proteins, and lipids in real-time and in their natural settings. wikipedia.org

The journey of bioorthogonal chemistry began with the development of the Staudinger ligation in 2000 by the Bertozzi group. wikipedia.org This reaction, based on the classic Staudinger reaction of azides with triarylphosphines, was the first to utilize entirely abiotic functional groups. wikipedia.org However, its slow kinetics limited some of its applications. acs.org

Subsequent research focused on developing faster and more efficient ligation methods. This led to the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, and later, the strain-promoted alkyne-azide cycloaddition (SPAAC), which eliminated the need for a toxic copper catalyst. wikipedia.org Other notable strategies include oxime and hydrazone ligations, and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes. springernature.com The iEDDA reaction, in particular, is recognized for its exceptionally fast kinetics. conju-probe.com

These advancements have enabled a wide range of applications, from labeling and imaging cellular components to the development of antibody-drug conjugates (ADCs) and other targeted therapies. springernature.com The ability to perform multiple, mutually exclusive bioorthogonal reactions simultaneously has further expanded the complexity of biological systems that can be studied. nih.gov

Significance of Methyltetrazine-amino-PEG7-amine within the Landscape of Advanced Bioconjugation Reagents

This compound stands out as a sophisticated bioconjugation reagent due to its unique trifunctional architecture. It incorporates a reactive methyltetrazine moiety, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. This combination addresses several key requirements for advanced bioconjugation.

The methyltetrazine group is the "bioorthogonal" component, enabling highly specific and rapid covalent bond formation with molecules containing a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.combroadpharm.com This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is known for its exceptional speed and selectivity, proceeding efficiently under mild, aqueous conditions without the need for catalysts. conju-probe.comconju-probe.com The presence of the methyl group on the tetrazine ring can further enhance the kinetics of this reaction. adcreviews.com

The terminal amine group provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. It can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.com

The PEG7 spacer, a chain of seven repeating ethylene (B1197577) glycol units, imparts crucial physicochemical properties to the resulting conjugate. broadpharm.comchempep.com

Design Rationale for Poly(ethylene glycol) (PEG) Spacers in Molecular Conjugates

The incorporation of poly(ethylene glycol) (PEG) spacers in the design of molecular conjugates is a deliberate strategy to enhance their performance in biological systems. The use of PEG in biomedical applications dates back to the 1970s and has since become a cornerstone of bioconjugation. chempep.com

The primary advantages of using PEG linkers include:

Increased Water Solubility: Many bioactive molecules are hydrophobic. The hydrophilic nature of the repeating ethylene oxide units in PEG significantly improves the aqueous solubility of the conjugate, which is crucial for administration and bioavailability. chempep.comcreativepegworks.com

Enhanced Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity. chempep.com It can create a hydration shell around the conjugated molecule, effectively shielding it from recognition by the immune system and reducing the likelihood of an adverse immune response. chempep.com

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the bloodstream. chempep.comcreativepegworks.com

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides conformational freedom and acts as a spacer, which can minimize steric hindrance between the conjugated partners. chempep.comnih.gov This is particularly important when linking large molecules like antibodies to smaller drug payloads.

The choice of a PEG7 spacer in this compound represents a balance between providing sufficient spacing and maintaining a relatively low molecular weight to avoid potential issues associated with very long PEG chains. rsc.org

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Methyltetrazine-PEG7-amine | C27H44N6O8 | 580.68 |

| trans-cyclooctene | TCO | C8H14 | 110.20 |

| N-hydroxysuccinimide | NHS | C4H5NO3 | 115.09 |

Research Findings at a Glance

| Feature | Description |

| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between methyltetrazine and a strained alkene (e.g., TCO). conju-probe.combroadpharm.com |

| Reaction Kinetics | Extremely fast and highly selective, proceeding under mild aqueous conditions without a catalyst. conju-probe.comconju-probe.com |

| Functional Groups | Methyltetrazine for bioorthogonal ligation and a primary amine for conventional bioconjugation. broadpharm.com |

| PEG Spacer | A seven-unit polyethylene glycol chain enhances water solubility, biocompatibility, and provides a flexible spacer. broadpharm.comchempep.com |

| Applications | Fluorescent imaging, drug delivery, PET and SPECT imaging, and drug target identification. conju-probe.com |

Properties

Molecular Formula |

C27H44N6O8 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C27H44N6O8/c1-23-30-32-27(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-35-10-12-37-14-16-39-18-20-41-21-19-40-17-15-38-13-11-36-9-7-28/h2-5H,6-22,28H2,1H3,(H,29,34) |

InChI Key |

OHBPWEKEPYTMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Functionalization of Methyltetrazine Amino Peg7 Amine

Established Protocols for the Synthesis of Methyltetrazine-PEG-Amine Conjugates

The synthesis of Methyltetrazine-amino-PEG7-amine is not extensively detailed in publicly available literature as a discrete, step-by-step procedure. However, its synthesis can be inferred from established methodologies for creating heterobifunctional PEG linkers and tetrazine derivatives. The general approach involves the sequential modification of a PEG7 diol or a pre-functionalized PEG7 derivative.

Convergent and Divergent Synthetic Approaches

The construction of this compound can be approached through both convergent and divergent synthetic strategies.

A convergent synthesis would involve the separate synthesis of a methyltetrazine-containing moiety and an amine-terminated PEG7 linker, which are then coupled in a final step. For instance, a methyltetrazine derivative bearing a reactive group (e.g., a carboxylic acid or an activated ester) could be reacted with a commercially available amino-PEG7-amine. This approach offers the advantage of purifying the individual components to a high degree before the final coupling reaction, potentially simplifying the purification of the final product.

In contrast, a divergent synthesis would commence with a common precursor, such as a PEG7 diol, which is then sequentially modified. researchgate.net For example, one hydroxyl group of the PEG7 diol could be converted to an azide (B81097), which is then transformed into the primary amine. The other hydroxyl group would then be reacted to introduce the methyltetrazine moiety. This approach can be more step-efficient but may present challenges in achieving selective monofunctionalization of the symmetrical PEG diol and might require more complex purification strategies at each step. A strategy for the one-pot synthesis of 3-thiomethyltetrazines from carboxylic ester precursors has been described, which could serve as a platform for the divergent synthesis of unsymmetrical tetrazines. researchgate.netnih.govchemrxiv.org

Optimization of Reaction Conditions for Yield and Purity

Regardless of the synthetic approach, optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to ensure the solubility of reactants and prevent side reactions with water. broadpharm.com

Temperature: Reactions are often carried out at room temperature, although gentle heating or cooling may be necessary to control the reaction rate and minimize the formation of byproducts. commonorganicchemistry.com

Stoichiometry: Precise control of the molar ratios of reactants is essential, particularly in divergent syntheses, to favor monofunctionalization and avoid the formation of disubstituted PEG species.

Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica (B1680970) gel or reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity (>97%).

Derivatization Strategies for the Primary Amine Moiety

The primary amine group of this compound serves as a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, and other biomolecules. broadpharm.comconju-probe.com Several well-established chemical ligation strategies can be employed for this purpose.

Amide Bond Formation with Carboxylic Acid Derivatives

One of the most common methods for derivatizing the primary amine is through the formation of a stable amide bond by reacting it with a carboxylic acid or its activated derivative. growingscience.com

The reaction of this compound with a carboxylic acid is typically facilitated by the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. axispharm.com Another class of highly efficient coupling agents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comaxispharm.com

Alternatively, pre-activated carboxylic acid derivatives, such as NHS esters, can be directly reacted with this compound in a more straightforward manner. These reactions are typically carried out in aprotic solvents like DMF or DMSO at room temperature. axispharm.com

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive (Optional) | Typical Solvent | Key Features |

| EDC | NHS or HOBt | DMF, DCM, Water | Water-soluble byproducts, versatile |

| DCC | NHS or HOBt | DMF, DCM | Insoluble urea (B33335) byproduct, easy removal |

| HATU | DIPEA (base) | DMF, NMP | High efficiency, low racemization |

Urethane (B1682113) and Urea Linkage Formations

The primary amine of this compound can also be targeted to form urethane or urea linkages, which can offer different stability profiles compared to amide bonds.

Urethane linkages are typically formed by reacting the amine with a chloroformate or a carbonate derivative.

Urea linkages are commonly synthesized by reacting the amine with an isocyanate. commonorganicchemistry.com This reaction is generally rapid and proceeds without the need for a catalyst. Another approach involves the use of carbonyldiimidazole (CDI) or triphosgene (B27547) as a phosgene (B1210022) equivalent, which first reacts with the amine to form a reactive intermediate that can then be coupled with another amine. commonorganicchemistry.comnih.gov The Curtius rearrangement of an acyl azide to an isocyanate provides another route to urea formation. commonorganicchemistry.comorganic-chemistry.org

Table 2: Reagents for Urethane and Urea Formation

| Linkage Type | Reagent | Typical Solvent | Key Features |

| Urethane | Alkyl Chloroformate | DCM, THF | Forms a stable, non-hydrolyzable bond |

| Urea | Isocyanate | DMF, THF, DCM | Fast reaction, no catalyst required |

| Urea | Carbonyldiimidazole (CDI) | Aprotic Solvents | Phosgene-free alternative |

| Urea | Triphosgene | Aprotic Solvents | Solid, easier to handle than phosgene gas |

Reductive Amination Strategies

Reductive amination provides a powerful method for forming a stable carbon-nitrogen bond between the primary amine of this compound and an aldehyde or ketone. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the corresponding secondary amine.

A variety of reducing agents can be employed for this transformation. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of a weak acid to catalyze imine formation.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Selective for imines over carbonyls |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, THF | Mild and selective, tolerates a wide range of functional groups |

| Borane-Pyridine Complex | Methanol, Acetic Acid | Stable and easy to handle |

Orthogonal Functional Group Integration via this compound

The strategic construction of complex molecular architectures for applications in chemical biology, drug delivery, and diagnostics relies heavily on the principle of orthogonal functional group integration. This concept involves the use of distinct, non-interfering chemical reactions that can proceed simultaneously or sequentially in the same reaction vessel without cross-reactivity. This compound is a heterobifunctional linker molecule exquisitely designed for this purpose. It possesses two chemically distinct reactive handles: a methyltetrazine moiety and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The methyltetrazine group is tailored for bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (IEDDA) cycloaddition. nih.gov This "click chemistry" reaction occurs rapidly and with high specificity with a strained alkene partner, most commonly a trans-cyclooctene (B1233481) (TCO). broadpharm.com The reaction is exceptionally chemoselective, meaning it does not interact with or interfere with the vast majority of functional groups found in biological systems. conju-probe.comconju-probe.com Concurrently, the terminal primary amine (NH2) group provides a versatile handle for traditional bioconjugation, readily reacting with activated esters, isothiocyanates, or carboxylic acids in the presence of coupling agents like EDC or HATU. broadpharm.com The PEG7 spacer enhances aqueous solubility, a critical feature for reactions in biological media. broadpharm.com This elegant design enables the precise and controlled assembly of multiple molecular components.

Design and Synthesis of Multi-Functional Conjugates

The dual reactivity of this compound is a cornerstone for the rational design of multi-functional conjugates. It allows for a modular, step-wise approach to synthesis, where different molecular entities—such as proteins, peptides, fluorescent dyes, or therapeutic agents—can be brought together in a controlled manner.

A common strategy involves first functionalizing a molecule of interest with the amine end of the linker. For instance, a small molecule drug containing a carboxylic acid can be covalently attached to the linker's amine group. The resulting drug-linker conjugate, now bearing a reactive methyltetrazine, can then be "clicked" onto a second molecule, such as a targeting protein that has been site-specifically modified to display a TCO group. This approach ensures precise control over the conjugation site and stoichiometry.

A more advanced paradigm in conjugate design involves the direct incorporation of tetrazine-bearing unnatural amino acids into proteins or peptides during solid-phase peptide synthesis (SPPS). nih.gov This method pre-installs the bioorthogonal handle at a specific, genetically-encoded position within the biomolecule's primary sequence. nih.gov This "early-stage" incorporation offers significant advantages over traditional "late-stage" modifications of natural amino acids, providing unparalleled precision in the placement of the conjugation site. nih.gov After the peptide is synthesized and folded, the tetrazine group serves as a unique chemical handle for reaction with a TCO-modified molecule, enabling the creation of highly defined protein conjugates for applications in imaging and therapy. nih.govconju-probe.com

The versatility of this linker is further demonstrated in the development of heterotrifunctional systems, which can link three different components. Inspired by molecules like Amino-PEG4-bis-PEG3-Methyltetrazine, which contains two methyltetrazine moieties and one amine, complex architectures can be envisioned. conju-probe.com For example, the amine could be linked to a targeting ligand, while the two tetrazines could react with TCO-modified imaging agents and therapeutic payloads, respectively, creating a single molecule for theranostic applications.

| Conjugate Component 1 | Linker System | Conjugate Component 2 | Resulting Multi-Functional Conjugate |

| Protein (with TCO) | This compound | Fluorescent Dye (with NHS-ester) | Site-specifically labeled protein for bioimaging |

| Peptide (with Tetrazine) | (Direct incorporation) | TCO-modified drug | Targeted therapeutic peptide |

| Antibody (with TCO) | This compound | Biotin (B1667282) (with NHS-ester) | Biotinylated antibody for immunoassays |

| Small Molecule Drug (with COOH) | This compound | Targeting Ligand (with TCO) | Targeted drug delivery system broadpharm.com |

This table illustrates conceptual examples of multi-functional conjugates enabled by the orthogonal reactivity of the methyltetrazine and amine groups.

Chemo- and Regioselective Modifications

The success of orthogonal functional group integration hinges on the high selectivity of the constituent reactions, categorized as chemoselectivity and regioselectivity.

Chemoselectivity refers to the ability of a reagent to react with a specific functional group in the presence of other, potentially reactive functional groups. The IEDDA reaction between methyltetrazine and TCO is a premier example of a chemoselective ligation. conju-probe.com These two groups are mutually reactive but are inert to the wide array of functional groups present on native biomolecules, such as amines, carboxyls, and thiols. conju-probe.com This ensures that the conjugation reaction proceeds cleanly, exclusively forming the desired product without side reactions, even in the complex environment of a cell lysate or in living organisms. conju-probe.comconju-probe.com

Regioselectivity is the control over which specific functional group reacts when multiple groups of the same type are present on a molecule. In the context of this compound, the regioselectivity of the methyltetrazine-TCO reaction is inherently high; the reaction occurs only where the TCO partner has been deliberately placed. The challenge of regioselectivity often arises when modifying large biomolecules, such as proteins, which may have numerous copies of the same amino acid (e.g., lysine (B10760008) with its primary amine). nih.gov While the amine on the this compound linker is used for conjugation, achieving regioselectivity on its protein binding partner is critical. Techniques have been developed to modify a single lysine residue on a native protein. nih.gov This is achieved by exploiting subtle differences in the local chemical microenvironment surrounding each lysine, which can alter its pKa and nucleophilicity. nih.gov By carefully controlling reaction conditions like pH, it becomes possible to direct a modification reagent to the single most reactive lysine, thereby achieving a regioselective modification. nih.gov This allows for the precise installation of a TCO handle onto a protein, which can then be selectively targeted by the methyltetrazine linker.

| Selectivity Type | Reaction Pair | Description | Key Advantage |

| Chemoselectivity | Methyltetrazine + trans-Cyclooctene (TCO) | The reaction is exclusive between the two partners and does not cross-react with other biological functional groups like amines or thiols. conju-probe.comconju-probe.com | High reaction efficiency and product purity in complex biological media. |

| Regioselectivity | Amine (on linker) + Activated Carboxyl (on protein) | Reaction can be directed to a specific carboxyl group on a protein by exploiting differences in local pKa and accessibility. nih.gov | Precise control over the site of linker attachment on a biomolecule. |

This table outlines the principles of chemo- and regioselectivity as they apply to modifications involving this compound.

Reactivity and Mechanistic Studies of Bioorthogonal Ligation Involving Methyltetrazine Amino Peg7 Amine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with Dienophiles

The hallmark of Methyltetrazine-amino-PEG7-amine's utility lies in its rapid and specific reaction with dienophiles, most notably trans-cyclooctenes (TCO), through an IEDDA mechanism. This [4+2] cycloaddition is characterized by the reaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the strained alkene). nih.gov The reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications. iris-biotech.debroadpharm.com

Reaction Kinetics and Thermochemical Analysis with Trans-Cyclooctenes (TCO)

The IEDDA reaction between methyltetrazines and TCO is renowned for its extraordinary speed. Second-order rate constants for the reaction of tetrazine derivatives with TCO are among the highest reported for any bioorthogonal reaction, often in the range of 1 to 1 x 10^6 M⁻¹s⁻¹. broadpharm.comresearchgate.net The methyl group on the tetrazine ring, as in this compound, contributes to enhanced stability while maintaining rapid kinetics. iris-biotech.de

Table 1: Representative Second-Order Rate Constants for Tetrazine-TCO IEDDA Reactions

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Methyltetrazine-activated probe | TCO-containing compounds | > 800 | Not specified |

| Various Tetrazines | TCO | 1 - 10⁶ | In vitro |

| TZ 1a | TCO 2b | 57.5 | Not specified |

| TZ 1f | TCO 2b | 0.54 | Not specified |

Computational Modeling of Transition States and Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the IEDDA reaction mechanism. These models help in understanding the electronic and steric factors that govern the reaction rate. For the reaction between tetrazines and TCO, the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine) is a key determinant of reactivity. nih.gov

Computational analyses reveal that the reaction proceeds through a concerted, yet often asynchronous, transition state. Distortion-interaction analysis has been employed to dissect the activation barrier into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net Studies on a range of tetrazine derivatives have shown a linear relationship between the activation energy of the IEDDA reaction with TCO and the energy of the LUMO+1 orbital of the tetrazine, as this is the orbital that interacts with the dienophile. researchgate.netnih.gov For most tetrazines, a lower LUMO energy correlates with a lower activation barrier and thus a faster reaction. nih.gov

Influence of Steric and Electronic Factors on Reaction Efficiency

The efficiency of the IEDDA reaction is profoundly influenced by both steric and electronic factors of the tetrazine and the dienophile.

Electronic Effects: The reactivity of the tetrazine ring is enhanced by the presence of electron-withdrawing groups, which lower the energy of the LUMO, thereby accelerating the reaction with an electron-rich dienophile like TCO. researchgate.net Conversely, electron-donating groups on the tetrazine can increase the activation barrier. researchgate.netnih.gov The methyl group in this compound is generally considered to be weakly electron-donating, which slightly tempers the reactivity compared to unsubstituted tetrazines but significantly enhances the compound's stability. iris-biotech.de On the dienophile side, electron-donating groups on the TCO can increase the HOMO energy, leading to a faster reaction. nih.gov

Steric Effects: Steric hindrance around the reactive centers of either the tetrazine or the dienophile can impede the reaction. libretexts.org The PEG7 linker in this compound serves to distance the reactive methyltetrazine moiety from a potentially bulky molecule to which it is conjugated, thereby minimizing steric clashes and facilitating efficient ligation. While bulky substituents on the tetrazine ring can decrease reactivity, the relatively small methyl group does not pose a significant steric impediment.

Table 2: Influence of Substituents on Tetrazine Reactivity in IEDDA Reactions

| Substituent Type on Tetrazine | Effect on LUMO Energy | Effect on Reaction Rate with TCO | Example |

|---|---|---|---|

| Electron-withdrawing | Lowers | Increases | Nitrile, Sulfone researchgate.netnih.gov |

| Electron-donating | Raises | Decreases | Amino, Alkyl researchgate.netnih.gov |

Compatibility and Selectivity within Complex Biological Milieu

A critical requirement for any bioorthogonal reaction is its ability to proceed selectively and without interference from the vast array of functional groups present in a biological environment.

Stability of Tetrazine Moieties under Physiological Conditions

The stability of the tetrazine moiety is crucial for its practical application in bioorthogonal chemistry, particularly for in vivo studies that may require long incubation times. Unsubstituted tetrazines can be susceptible to degradation in aqueous media. However, the introduction of a methyl group, as in this compound, significantly enhances the stability of the tetrazine ring. iris-biotech.de

Methyl-substituted tetrazines exhibit high stability in aqueous media, even under physiological conditions of pH and temperature (e.g., in PBS at 37°C). iris-biotech.deresearchgate.net This improved stability ensures that the tetrazine probe remains intact and reactive until it encounters its dienophile partner, minimizing off-target reactions and probe degradation. While TCO itself can be prone to isomerization to the less reactive cis-cyclooctene (CCO), the stability of the methyltetrazine component of the reaction pair is generally robust. nih.gov

Advanced Research Applications in Chemical Biology and Materials Science

Engineering of Bioconjugation Platforms

The ability to selectively and efficiently connect different molecular entities is a cornerstone of modern chemical biology. Methyltetrazine-amino-PEG7-amine serves as a key component in the engineering of sophisticated bioconjugation platforms, enabling researchers to create novel tools for a deeper understanding of biological systems.

Site-Specific Modification of Proteins and Peptides for Research Probes

The precise attachment of labels or other functional molecules to proteins and peptides is crucial for studying their function, localization, and interactions. This compound facilitates this through a two-step process. The terminal amine can be readily coupled to an accessible carboxylic acid on a protein or peptide, often at the C-terminus or on an acidic amino acid side chain, using standard carbodiimide (B86325) chemistry. Subsequently, the methyltetrazine group can undergo a highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This "click chemistry" approach allows for the site-specific introduction of a wide array of research probes, including fluorophores, affinity tags, or crosslinkers, with minimal off-target reactions.

Research has demonstrated the utility of methyltetrazine-functionalized molecules for creating research probes. For instance, methyltetrazine moieties have been incorporated into dipeptide inhibitors to act as minimal bioorthogonal tags for imaging enzyme activities in living cells. mdpi.com This strategy allows for the visualization of active enzymes without significantly altering the probe's biological function. mdpi.com

Functionalization of Oligonucleotides and Nucleic Acid Constructs

The functionalization of oligonucleotides and nucleic acid constructs is essential for their use as diagnostic probes, therapeutic agents, and tools in nanotechnology. This compound provides a versatile method for introducing a reactive handle onto synthetic DNA or RNA strands. The amine group can be incorporated at either the 5' or 3' terminus, or even at internal positions of the oligonucleotide during solid-phase synthesis.

Once functionalized with the methyltetrazine group, the oligonucleotide can be conjugated to a variety of molecules, such as fluorescent dyes for use as hybridization probes, or to proteins and other biomolecules to create complex bio-assemblies. rsc.orgrsc.org This approach has been instrumental in the development of probes for detecting specific nucleic acid sequences and for constructing nucleic acid-based nanostructures.

Design of Antibody-Drug Conjugate (ADC) Linkers for Targeted Delivery Research

Antibody-drug conjugates represent a promising class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. This compound is an attractive candidate for ADC linker design due to its defined length, hydrophilicity imparted by the PEG spacer, and the bioorthogonal reactivity of the methyltetrazine group.

In ADC research, the amine end of the linker can be attached to the cytotoxic payload, while the methyltetrazine group can be used to conjugate the drug-linker entity to a TCO-modified antibody. This modular approach allows for the rapid assembly and evaluation of different antibody-drug combinations. The stability of the resulting conjugate and the controlled release of the drug at the target site are key areas of investigation in this field. nih.govtaskcm.com While specific research on this compound in this context is emerging, the broader class of methyltetrazine-PEG linkers is actively being explored for ADC development. taskcm.com

| Linker Component | Function in ADC Research | Reference |

| Methyltetrazine | Bioorthogonal conjugation to TCO-modified antibody | nih.govtaskcm.com |

| PEG7 Spacer | Enhances solubility and provides spatial separation | taskcm.com |

| Amine | Attachment point for the cytotoxic drug | nih.gov |

Molecular Probe Development for Advanced Imaging Research

The development of sophisticated molecular probes is essential for visualizing and understanding complex biological processes at the molecular level. The unique properties of this compound make it a valuable building block for creating novel probes for advanced imaging modalities.

Strategies for Radiolabeling via Direct Conjugation or Chelation (e.g., Gallium-68, Fluorine-18)

Pretargeted radioimmunotherapy and PET imaging are powerful techniques that separate the targeting of a biomolecule from the delivery of the radionuclide. This approach minimizes the radiation dose to non-target tissues. This compound is well-suited for this strategy. The amine group can be conjugated to a chelator, such as DOTA or NOTA, which can then stably coordinate a radiometal like Gallium-68 (⁶⁸Ga). The resulting radiolabeled, tetrazine-containing molecule can then be administered to a subject that has been pre-treated with a TCO-modified targeting agent, such as an antibody. The rapid and specific in vivo click reaction between the tetrazine and TCO leads to the accumulation of the radionuclide at the target site.

While specific studies on the PEG7 variant are limited, research on analogous methyltetrazine-PEG linkers demonstrates the feasibility of this approach. For example, a ⁶⁸Ga-labeled tetrazine tracer was successfully used for pretargeted PET imaging of liposomal nanomedicines. nih.govrsc.orgchemrxiv.org Similarly, multimeric tetrazine conjugates have been developed to improve the targeting efficiency of ⁶⁸Ga in pretargeted imaging studies. mdpi.com

For labeling with Fluorine-18 (¹⁸F), a common strategy involves the synthesis of an ¹⁸F-labeled prosthetic group that contains a reactive moiety capable of coupling with the amine of this compound. For instance, an ¹⁸F-labeled active ester can be reacted with the amine to form a stable amide bond, yielding the desired ¹⁸F-labeled tetrazine probe. nih.gov These probes can then be used for pretargeted PET imaging.

| Radionuclide | General Labeling Strategy with Methyltetrazine-PEG-amine Analogues | Key Findings | Reference |

| Gallium-68 | Conjugation of the amine to a chelator (e.g., THP, FSC) followed by chelation of ⁶⁸Ga. | Successful pretargeted imaging of liposomes and tumor surrogates. Multimerization of tetrazine moieties enhances binding. | mdpi.comnih.govrsc.orgchemrxiv.org |

| Fluorine-18 | Coupling of the amine with an ¹⁸F-labeled prosthetic group (e.g., active ester). | Demonstrated feasibility for creating ¹⁸F-labeled tetrazines for pretargeted imaging. Pharmacokinetics can be tuned by modifying the tetrazine structure. | nih.govnih.govresearchgate.net |

Development of Fluorescent and Luminescent Probes for Cellular and Subcellular Studies

Fluorescent and luminescent probes are indispensable tools for studying cellular and subcellular processes with high spatial and temporal resolution. The bioorthogonal reactivity of the methyltetrazine group has been ingeniously exploited to create "turn-on" fluorescent probes. In this design, a fluorophore is held in close proximity to the tetrazine moiety, which acts as a quencher, effectively turning the fluorescence "off". Upon reaction of the tetrazine with a TCO-modified target molecule, the quencher is released or its quenching efficiency is dramatically reduced, leading to a significant increase in fluorescence, or "turning on" the signal.

This strategy offers a high signal-to-background ratio, as the probe is only fluorescent in the presence of its target. While specific examples using this compound are not yet widely reported, the general principle has been demonstrated with other methyltetrazine derivatives. For example, BODIPY-based fluorescent probes functionalized with a methyltetrazine have been shown to exhibit a "turn-on" response upon reaction with TCO. mdpi.com This approach has been used for imaging enzyme activities and detecting protein-protein interactions within cells. rsc.orgchemrxiv.org The amine functionality of this compound provides a convenient handle to attach such fluorophore-quencher pairs, paving the way for the development of novel, highly sensitive probes for cellular imaging. Furthermore, intrinsically fluorescent tetrazine ethers have been developed and incorporated into peptides for detection in a biological context. rsc.org

Pretargeted Imaging Methodologies in Research Models (e.g., PET Imaging Methodologies)

Pretargeted imaging is a multi-step strategy designed to enhance the contrast and reduce the radiation dose to non-target tissues in molecular imaging techniques like Positron Emission Tomography (PET). This approach separates the targeting and imaging steps. First, a modified antibody or other targeting vector, which is engineered to carry a bioorthogonal reactive group like trans-cyclooctene (TCO), is administered. This vector circulates and accumulates at the target site, for instance, a tumor expressing a specific antigen. After the unbound vector has cleared from circulation, a small, radiolabeled probe containing the complementary bioorthogonal group—in this case, a tetrazine—is injected.

The core of this methodology lies in the inverse-electron demand Diels-Alder (IEDDA) reaction between the tetrazine and TCO. This "click" reaction is exceptionally fast and specific, allowing the radiolabel to be rapidly captured at the target site. nih.gov A study showcasing an ¹⁸F-based pretargeted PET imaging system demonstrated effective tumor visualization in pancreatic cancer xenografts. nih.gov In this model, an anti-CA19.9 antibody-TCO conjugate was administered, followed by an ¹⁸F-labeled tetrazine radioligand. nih.gov

The use of a PEG linker, such as the PEG7 chain in this compound, is crucial for the radiolabeled probe. The PEG spacer enhances the water solubility of the tetrazine probe and improves its pharmacokinetic profile, facilitating rapid distribution and clearance of the unbound probe. broadpharm.com This leads to high tumor-to-background signal ratios, as demonstrated by PET imaging experiments where tumor activity increased over time while background signals in blood and other tissues decreased. nih.gov Research has shown that this pretargeting method can delineate tumor masses with activity concentrations reaching up to 6.4 %ID/g (percent injected dose per gram) within 4 hours of injecting the radioligand. nih.gov

| Parameter | Finding in Pretargeted PET Imaging Research | Reference |

| Methodology | Two-step approach: 1. Administration of TCO-modified antibody. 2. Injection of radiolabeled tetrazine probe. | nih.gov |

| Reaction | Inverse-electron demand Diels-Alder (IEDDA) "click" chemistry between tetrazine and TCO. | nih.gov |

| Tumor Uptake | Achieved up to 6.4 %ID/g at 4 hours post-injection of the radiotracer. | nih.gov |

| Advantage | Clear delineation of tumor tissue with high tumor-to-background ratios and reduced off-target radiation dose. | nih.gov |

Application in Activity-Based Protein Profiling (ABPP) for Enzyme Activity Visualization

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex biological systems, such as cell lysates or living organisms. nih.govnih.gov ABPP utilizes chemical probes that covalently bind to the active site of a specific enzyme or enzyme family, allowing for their detection and identification. nih.govmatthewslab.org These activity-based probes (ABPs) typically consist of a reactive group that targets an active site residue and a reporter tag for visualization or enrichment. nih.gov

Bioorthogonal chemistry has significantly expanded the capabilities of ABPP. nih.gov In a common strategy, the reporter tag is a small chemical handle, such as an azide (B81097) or an alkyne, which can be linked to a larger reporter molecule post-labeling via a click reaction. This is where a molecule like this compound can be applied.

In a typical workflow, a proteome is treated with an ABP containing a dienophile (e.g., norbornene or TCO). This probe will selectively label active enzymes. Subsequently, a molecule like this compound, which can be conjugated to a fluorophore or a biotin (B1667282) tag via its terminal amine group, is added. The methyltetrazine moiety on the probe then rapidly and specifically "clicks" with the dienophile on the enzyme, attaching the reporter tag. This allows for the visualization of active enzymes through fluorescence microscopy or their enrichment and identification using mass spectrometry. nih.gov The electron-rich hydrazine (B178648) core of the tetrazine enables covalent targeting of a wide range of enzymes. matthewslab.org The PEG7 linker serves to improve the solubility of the labeling reagent in aqueous biological media and provides spatial separation between the enzyme and the reporter tag, minimizing potential interference. broadpharm.com

| Component | Function in ABPP Workflow | Reference |

| Activity-Based Probe (ABP) | Contains a reactive group and a bioorthogonal handle (e.g., TCO) to covalently label active enzymes. | nih.govnih.gov |

| Methyltetrazine | The reactive moiety on the reporter molecule that undergoes a specific click reaction with the TCO-tagged enzyme. | medchemexpress.com |

| PEG7 Linker | Increases water solubility and provides spatial separation between the enzyme and a reporter tag. | broadpharm.com |

| Terminal Amine | Provides a conjugation point to attach a reporter molecule (e.g., fluorophore, biotin) to the tetrazine-PEG linker. | broadpharm.combiomatrik.com |

Design and Synthesis of Stimuli-Responsive Biomaterials

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal scaffolds for tissue engineering and drug delivery. Poly(ethylene glycol) (PEG) is a common component of hydrogels due to its biocompatibility and hydrophilicity. The formation of these hydrogels can be achieved through various crosslinking methods, with click chemistry being a particularly efficient and specific approach. rsc.org

The inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazine and a dienophile like norbornene is a powerful tool for hydrogel crosslinking. nih.gov In this process, multi-arm PEG precursors functionalized with either tetrazine or norbornene groups are mixed. The rapid and highly selective click reaction between these groups forms stable covalent crosslinks, leading to gelation. researchgate.net

| Hydrogel Crosslinking Method | Storage Modulus (G') | Key Finding | Reference |

| Thiol-Norbornene Click Chemistry | Lower | Standard covalent crosslinking. | researchgate.net |

| Tetrazine-Norbornene Click Chemistry | ~6x Higher | Enhanced stiffness and hydrolytic stability due to secondary interactions between reaction products. | researchgate.net |

The surface properties of nanoparticles are critical determinants of their behavior in biological systems. Surface functionalization is employed to enhance stability, improve circulation time, and introduce targeting capabilities. nih.govmdpi.com PEGylation, the process of attaching PEG chains to a nanoparticle surface, is a widely used strategy to create a "stealth" coating that helps nanoparticles evade the immune system and prolongs their circulation in the bloodstream. nih.govnih.gov

This compound is well-suited for nanoparticle surface modification. The terminal amine group can be used to anchor the molecule to the nanoparticle surface, for example, by reacting with carboxyl groups on the surface of polymeric nanoparticles to form a stable amide bond. atlantis-press.com This process results in a nanoparticle coated with a hydrophilic PEG layer that terminates in a reactive methyltetrazine group.

This exposed methyltetrazine moiety serves as a bioorthogonal handle for further functionalization. Targeting ligands, such as antibodies or small molecules that recognize specific cell surface receptors, can be modified with a complementary dienophile (e.g., TCO) and then "clicked" onto the nanoparticle surface in a highly specific manner. mdpi.com This strategy allows for the modular and precise construction of targeted drug delivery systems. The presence of both PEG chains and terminal amine groups can also tune the nanoparticle's interaction with proteins and cells. nih.gov The PEG layer provides stability, while the charge imparted by any unreacted amine groups can influence cellular uptake. nih.govnih.gov

| Functional Group | Role in Nanoparticle Functionalization | Reference |

| Terminal Amine (NH2) | Reacts with nanoparticle surface groups (e.g., carboxylic acids) to covalently attach the linker. | atlantis-press.com |

| PEG7 Linker | Provides a hydrophilic "stealth" layer to increase circulation time and prevents non-specific protein adsorption. | nih.govnih.gov |

| Methyltetrazine | Acts as a bioorthogonal handle on the nanoparticle surface for the specific attachment of targeting ligands via click chemistry. | broadpharm.com |

Development of Targeted Protein Degradation Systems Research

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com

The linker is not merely a spacer; its length, flexibility, and chemical properties are critical for the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is an example of a PEG-based linker that can be used in the synthesis of PROTACs. medchemexpress.com

| PROTAC Component | Description | Role of this compound |

| Target-Binding Ligand | A molecule that specifically binds to the protein of interest intended for degradation. | Can be attached to the methyltetrazine moiety via a click reaction. |

| E3 Ligase Ligand | A molecule that recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to the terminal amine group via amide bond formation. |

| Linker | Connects the two ligands and positions them correctly to induce ubiquitination of the target. | The PEG7 chain provides optimal length, flexibility, and solubility for the PROTAC. |

Evaluation of Linker Length and Flexibility on PROTAC Efficacy in Research Models

The chemical linker is a critical component of a Proteolysis Targeting Chimera (PROTAC), as it bridges the target protein-binding ligand and the E3 ligase-recruiting element. The length, composition, and flexibility of this linker profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. jenkemusa.com The use of polyethylene (B3416737) glycol (PEG) chains as linkers is common in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.comsigmaaldrich.com The this compound compound, with its seven ethylene (B1197577) glycol units, provides a flexible linker of a specific length that can be evaluated in research models to determine its impact on PROTAC efficacy.

The optimization of linker length is a crucial step in the development of a potent PROTAC. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker might result in a less stable ternary complex, reducing the efficiency of protein degradation. nih.gov Therefore, a systematic evaluation of different linker lengths is often necessary to identify the optimal distance between the two binding ligands for a specific target and E3 ligase pair. nih.gov

Research has demonstrated that even subtle changes in linker length can have a significant impact on the degradation potency of a PROTAC. For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that PROTACs with longer linkers can exhibit potent degradation, while those with very short linkers may be inactive. Similarly, in the development of BET degraders, the length of the PEG linker has been shown to be a key determinant of their efficacy. nih.gov

The flexibility of the linker also plays a vital role. While a certain degree of flexibility is necessary to allow the PROTAC to adopt a conformation conducive to ternary complex formation, excessive flexibility can be detrimental. More rigid linkers, on the other hand, can pre-organize the PROTAC into an active conformation, potentially enhancing the stability of the ternary complex and improving degradation efficiency. precisepeg.com However, a linker that is too rigid may not allow for the necessary conformational adjustments required for optimal binding. precisepeg.com

The following data table illustrates the typical impact of varying PEG linker length on the degradation efficiency of a hypothetical PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| PROTAC-1 | PEG3 | 13 | 150 | 75 |

| PROTAC-2 | PEG5 | 19 | 50 | 90 |

| PROTAC-3 | PEG7 | 25 | 25 | 95 |

| PROTAC-4 | PEG9 | 31 | 75 | 85 |

| PROTAC-5 | PEG11 | 37 | 200 | 60 |

This table presents hypothetical data based on general trends observed in PROTAC research, where an optimal linker length leads to the most potent degradation.

As depicted in the hypothetical data, there is often an optimal linker length that results in the lowest DC50 and highest Dmax values. In this example, the PROTAC with a PEG7 linker (PROTAC-3) demonstrates the highest efficacy. This "Goldilocks effect" underscores the importance of fine-tuning the linker to achieve optimal degradation of the target protein. The evaluation of linkers with varying lengths, such as that provided by this compound, is therefore a fundamental aspect of PROTAC research and development.

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis of Conjugates (e.g., NMR, Mass Spectrometry for structural confirmation)

Spectroscopic methods are fundamental in verifying the covalent attachment of Methyltetrazine-amino-PEG7-amine to a target molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for the structural confirmation of this compound and its conjugates. The spectrum of the parent molecule exhibits characteristic signals corresponding to the methyl group on the tetrazine ring, the protons of the polyethylene (B3416737) glycol (PEG) backbone, and the terminal amine group. Upon successful conjugation, shifts in the signals of the protons adjacent to the reactive amine terminus are observed, providing evidence of bond formation.

While specific spectral data for this compound is not extensively published in peer-reviewed literature, the general features can be inferred from related structures. The protons of the PEG linker typically appear as a complex multiplet in the range of 3.5-3.8 ppm. The methyl group on the tetrazine ring would present as a singlet further downfield.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and its conjugates. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition. For the unconjugated linker, the expected mass can be calculated from its molecular formula. Following conjugation to a biomolecule, such as a peptide or antibody, the mass of the resulting conjugate will increase by the mass of the linker. This mass shift is a clear indicator of a successful conjugation reaction. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used for the analysis of these conjugates.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|

| This compound | C₂₇H₄₄N₆O₈ | 580.68 | >97% biomatrik.com |

| Methyltetrazine-PEG4-amine | C₁₇H₂₅N₅O₄ | 363.41 | >95% medchemexpress.com |

| Tetrazine-PEG7-amine hydrochloride | C₂₆H₄₃ClN₆O₇ | 603.11 | Not specified medchemexpress.com |

| Methyltetrazine-amido-PEG7-azide | C₂₇H₄₂N₈O₈ | 606.70 | 98% broadpharm.com |

Chromatographic Techniques for Purity Assessment and Product Isolation (e.g., HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for the purification of its conjugates. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing the purity of the linker and its reaction mixtures. The separation is based on the hydrophobicity of the molecules. A typical HPLC system for this application would utilize a C18 column and a gradient elution with two mobile phases, commonly water with an additive like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile. The tetrazine moiety has a characteristic UV absorbance, which allows for its detection and quantification.

Following a conjugation reaction, HPLC can be used to separate the desired conjugate from unreacted starting materials and any side products. The retention time of the conjugate will differ from that of the unconjugated biomolecule and the free linker, allowing for its isolation and quantification. For instance, in the analysis of a Fab-tetrazine conjugate, LC-MS with UV-Vis detection at 214 nm and 254 nm can be employed to identify and quantify the product. rsc.org

Table 2: General HPLC Parameters for Analysis of Tetrazine Conjugates

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV-Vis at 214 nm, 254 nm, and/or 520 nm |

| Flow Rate | Typically 0.5-1.0 mL/min |

| Gradient | A gradient from low to high percentage of Mobile Phase B |

Quantitative Assessment of Conjugation Efficiency

Determining the efficiency of the conjugation reaction is a critical step. This involves quantifying the amount of this compound that has successfully attached to the target biomolecule.

UV-Visible Spectroscopy: A straightforward method for quantifying conjugation efficiency is UV-Visible spectroscopy. The tetrazine functional group has a distinct absorbance maximum in the visible range (around 520-540 nm). The progress of the conjugation reaction, particularly the inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO), can be monitored by the disappearance of this characteristic absorbance. By measuring the change in absorbance at this wavelength over time, the extent of the reaction can be quantified.

Degree of Labeling (DOL) Calculation: For conjugates, the degree of labeling (DOL), which represents the average number of linker molecules attached to each biomolecule, can be determined using spectrophotometric methods. For example, if the biomolecule is an antibody, its concentration can be determined by its absorbance at 280 nm. If the linker is conjugated with a fluorescent dye, the dye's absorbance at its specific maximum wavelength can be used to determine its concentration. The DOL can then be calculated using the molar extinction coefficients of the antibody and the dye. rsc.org

In cases where the linker itself is not chromophorically distinct from the biomolecule, a labeling efficiency can still be determined. For instance, the concentration of a Fab-Cy5 conjugate can be determined by gel densitometry after SDS-PAGE, and this can be compared to the concentration of a fluorescently labeled TCO to calculate the labeling efficiency. rsc.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Methyltetrazine-PEG-Amine Variants with Tuned Reactivity

The future of bioorthogonal chemistry lies in the fine-tuning of reaction kinetics and stability to suit specific biological applications. For Methyltetrazine-PEG-amine linkers, this involves creating next-generation variants with precisely controlled reactivity. The methyl group on the tetrazine ring is known to enhance stability compared to unsubstituted tetrazines, albeit with a slight reduction in reaction speed. adcreviews.comconju-probe.com Future research will focus on synthetically modifying both the tetrazine core and the PEG linker to create a library of reagents with a spectrum of reactivities.

Key areas of development include:

Substitution on the Tetrazine Ring: Introducing different electron-donating or electron-withdrawing groups to the tetrazine ring, other than the methyl group, can systematically alter its electronic properties. This directly impacts the rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction with dienophiles like trans-cyclooctene (B1233481) (TCO). conju-probe.comconju-probe.com

Modification of the PEG Linker: The length and composition of the PEG chain influence the solubility, biocompatibility, and steric hindrance of the linker. adcreviews.commedchemexpress.com Developing variants with different PEG lengths (e.g., PEG3, PEG5, PEG8, PEG24) allows researchers to optimize the distance between conjugated molecules and improve water solubility. medchemexpress.combroadpharm.combroadpharm.com

Altering the Amine Terminus: While the primary amine is highly versatile for conjugation to carboxylic acids, future variants could incorporate other functional groups to expand their utility.

These modifications will yield a portfolio of linkers, enabling researchers to select the optimal variant for their specific needs, whether for rapid in vivo imaging or for controlled assembly of protein complexes.

| Compound Name | PEG Chain Length | Key Feature | Potential Application |

|---|---|---|---|

| Methyltetrazine-PEG3-amine | 3 | Short, less flexible linker | Applications requiring close proximity of conjugated molecules |

| Methyltetrazine-PEG6-amine HCl salt | 6 | Intermediate length, enhanced solubility | General bioconjugation, drug design adcreviews.com |

| Methyltetrazine-amino-PEG7-amine | 7 | Specific length for defined spacing | Complex biomolecular assembly |

| Methyltetrazine-PEG8-amine | 8 | Longer chain, increased hydrophilicity | Improving solubility of hydrophobic payloads |

Integration into High-Throughput Screening Platforms for Chemical Biology Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds. nih.gov The integration of this compound and its derivatives into HTS platforms is a promising future direction. Its ability to facilitate rapid and specific covalent bond formation under biocompatible conditions makes it ideal for developing novel screening assays. conju-probe.com

Future applications in HTS could include:

Activity-Based Protein Profiling (ABPP): Using the linker to attach probes to active sites of enzymes across a proteome, allowing for rapid screening of inhibitor libraries.

PROTAC Development: The linker can be used to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com HTS platforms could be used to screen libraries of PROTACs constructed with these linkers to identify potent protein degraders.

Cell-Based Assays: The bioorthogonal nature of the tetrazine ligation allows for its use in living cells. broadpharm.com HTS assays could be designed to screen for compounds that disrupt specific protein-protein interactions by labeling one partner with a tetrazine-PEG linker and the other with a TCO, and then measuring the resulting signal (e.g., FRET).

Solubility Screening: PEG linkers are known to enhance the solubility of conjugated molecules. nih.gov HTS methods could be employed to screen different Methyltetrazine-PEG-amine variants to find the optimal linker for solubilizing difficult-to-formulate antibody-drug conjugates (ADCs) or other biologics.

Advanced Computational and Theoretical Studies in Molecular Design and Reaction Prediction

As the complexity of molecular tools increases, so does the need for predictive models to guide their design and application. Advanced computational and theoretical studies represent a critical future direction for the field of this compound research. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into the behavior of these linkers. nih.gov

Key research areas for computational studies include:

Reaction Mechanism and Kinetics: Simulating the iEDDA reaction between different methyltetrazine variants and various dienophiles can predict reaction rates and transition state energies. This allows for the in-silico design of linkers with tailored reactivity before undertaking complex synthesis.

Conformational Analysis: MD simulations can predict the conformational landscape of the this compound linker and how it changes upon conjugation to a biomolecule. nih.gov This is crucial for understanding how the linker affects the structure and function of the labeled protein or drug.

Predicting Physicochemical Properties: Computational models can estimate properties such as solubility, stability, and aggregation propensity of the final bioconjugate. nih.gov This information is invaluable for the rational design of drug delivery systems and diagnostics.

| Computational Method | Research Focus | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energetics and electronic structure | Reaction rates, stability, and selectivity of new variants |

| Molecular Dynamics (MD) | Conformational dynamics and interactions in solution | Linker flexibility, binding affinity, impact on protein structure nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Predictive models for screening and optimizing linker performance |

Exploration of Orthogonal Reactivity for Multi-Component System Assembly

The true power of bioorthogonal chemistry is realized when multiple, mutually non-interfering reactions can be performed in the same pot. This concept, known as orthogonal reactivity, is a major frontier for this compound. The linker already contains two distinct reactive handles: the methyltetrazine for iEDDA reactions and the primary amine for amide bond formation. broadpharm.com

Future research will focus on creating more complex, multi-functional linkers for the precise assembly of multi-component systems. For example, researchers are developing heterobifunctional linkers that combine a methyltetrazine with another bioorthogonal group, such as an azide (B81097), alkyne, or DBCO. conju-probe.combroadpharm.com

This strategy enables the construction of sophisticated biomolecular architectures:

Dual-Labeled Probes: A single molecule could be labeled with two different imaging agents (e.g., a fluorescent dye and a PET imaging agent) for multi-modal imaging. broadpharm.com

Targeted Drug Delivery Vehicles: A nanoparticle surface could be functionalized using the amine group, a targeting ligand could be attached via the tetrazine, and a therapeutic payload could be loaded using a third, orthogonal reaction.

Complex Protein Scaffolds: Multiple proteins could be assembled in a specific orientation using a combination of orthogonal click reactions, creating novel enzymatic cascades or signaling platforms.

The development of these multi-functional linkers will transform our ability to build complex, functional systems from the bottom up, with applications ranging from synthetic biology to advanced materials science.

Q & A

Basic: How should I design conjugation experiments using Methyltetrazine-amino-PEG7-amine for biomolecule labeling?

Methodological Answer:

To conjugate biomolecules (e.g., antibodies, peptides), utilize the bifunctional nature of this compound:

- Methyltetrazine group : Reacts with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (IEDDA) click chemistry. Optimize pH (6.5–8.5) and molar ratios (1:1.5–1:2, tetrazine:TCO) to minimize off-target reactions .

- Amino group : Couple to carboxyl groups using carbodiimide crosslinkers (e.g., EDC/NHS). Pre-activate carboxyl-containing biomolecules at pH 4.5–5.5 for 30 minutes before adding the linker .

- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted linker. Validate conjugation efficiency via MALDI-TOF or SDS-PAGE .

Advanced: How can I resolve discrepancies in reaction kinetics between methyltetrazine and non-methylated tetrazine derivatives?

Methodological Answer:

The methyl group on the tetrazine ring alters electron density, reducing reactivity compared to non-methylated tetrazines. To address kinetic discrepancies:

- Rate comparison : Perform stopped-flow spectroscopy under identical conditions (e.g., 25°C, PBS buffer) to measure second-order rate constants (k₂). Methyltetrazine typically exhibits ~10–20% slower kinetics .

- Competitive assays : Use TCO-functionalized probes in parallel reactions to quantify selectivity. Adjust linker stoichiometry or incubation time (e.g., 30–60 minutes) to compensate for reduced reactivity .

- Computational modeling : Apply density functional theory (DFT) to predict steric and electronic effects of methylation on transition-state stabilization .

Basic: What solubility considerations are critical for handling this compound in aqueous vs. organic solvents?

Methodological Answer:

The PEG7 spacer confers water solubility, but solvent choice depends on the target reaction:

- Aqueous systems : Dissolve in PBS (pH 7.4) or HEPES (pH 8.0) at ≤10 mM. Avoid high salt (>150 mM NaCl) to prevent aggregation. Centrifuge at 10,000×g for 5 minutes to clarify solutions .

- Organic solvents : Use DMSO or DMF for hydrophobic substrates. Limit organic content to <10% (v/v) in aqueous mixtures to maintain PEG hydration .

- Storage : Prepare fresh solutions or aliquot in anhydrous DMSO (stored at -20°C, desiccated) to prevent hydrolysis of the tetrazine ring .

Advanced: How can storage conditions be optimized to balance stability and reactivity of this compound?

Methodological Answer:

Methyltetrazine’s stability is pH- and temperature-dependent:

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent PEG degradation. Reconstitute in degassed buffers to minimize oxidation .

- Temperature : Store lyophilized powder at -80°C for long-term stability (>6 months). For short-term use (≤1 week), store in solution at 4°C with argon overlay to inhibit ring-opening reactions .

- Quality control : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). A ≥95% purity threshold is recommended for reproducible reactivity .

Basic: Which characterization techniques confirm successful conjugation of this compound to target molecules?

Methodological Answer:

Validate conjugation using a multi-modal approach:

- UV-Vis spectroscopy : Detect tetrazine’s absorbance peak at 520–540 nm (ε ≈ 10,000 M⁻¹cm⁻¹) pre- and post-reaction to quantify consumption .

- NMR : Analyze ¹H-NMR (D₂O or DMSO-d₆) for PEG7 spacer signals (δ 3.5–3.7 ppm) and tetrazine aromatic protons (δ 8.2–8.5 ppm) .

- Mass spectrometry : Use LC-MS or ESI-MS to confirm mass shifts corresponding to the conjugated product (e.g., +580 Da for the linker) .

Advanced: How do I mitigate competing reactions when both amino and methyltetrazine groups are present in complex biological systems?

Methodological Answer:

To prevent cross-reactivity:

- Sequential coupling : First react the amino group with activated esters (e.g., NHS-carboxyl), then perform IEDDA with TCO. Use orthogonal protecting groups (e.g., Fmoc for amines) if necessary .

- pH control : Conduct amino coupling at pH 5.0 (favoring EDC/NHS activation) and tetrazine reactions at pH 7.4 to minimize nucleophilic interference .

- Quenching agents : Add excess glycine (10 mM) after amino coupling to quench unreacted EDC before initiating click chemistry .

Basic: What are the critical parameters for synthesizing this compound in-house?

Methodological Answer:

Key synthesis steps include:

- PEG7 spacer assembly : Use iterative ethylene oxide coupling with Mitsunobu or Williamson ether synthesis. Monitor degree of polymerization via MALDI-TOF .

- Tetrazine incorporation : React 3-(4-aminobenzyl)-6-methyl-1,2,4,5-tetrazine with PEG7’s terminal carboxyl group using HATU/DIPEA in DMF. Purify via reverse-phase HPLC (≥95% purity) .

- Quality metrics : Confirm structure via ¹³C-NMR (tetrazine carbons at δ 160–165 ppm) and FTIR (C=N stretch at 1550 cm⁻¹) .

Advanced: How can I correlate PEG7 chain length with in vivo biodistribution of this compound conjugates?

Methodological Answer:

PEG7’s hydrophilicity and size influence pharmacokinetics:

- Hydrodynamic radius : Measure via dynamic light scattering (DLS). PEG7 (~3.5 kDa) typically extends circulation half-life by 2–4 hours compared to shorter PEGs .

- Tissue penetration : Perform SPECT/CT imaging with ¹¹¹In-labeled conjugates. PEG7 balances tumor uptake and renal clearance better than PEG3 (too small) or PEG12 (too bulky) .

- Metabolic stability : Compare plasma stability in murine models using LC-MS/MS. PEG7 reduces proteolytic degradation by ~40% vs. non-PEGylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.